REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH3:8])=[C:6]([CH2:9][NH:10][CH:11]2[CH2:13][CH2:12]2)[CH:5]=[CH:4][N:3]=1.[CH3:14][O-:15].[Na+]>O1CCOCC1>[CH:11]1([NH:10][CH2:9][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([O:15][CH3:14])[C:7]=2[CH3:8])[CH2:13][CH2:12]1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1C)CNC1CC1
|
Name
|
sodium methoxide
|
Quantity
|
13.73 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 h
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the remaining solid was washed with Et2O (2×)
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NCC1=C(C(=NC=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |